molecular formula C15H15F3N2O3S B12787361 4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide CAS No. 26113-45-1

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide

Katalognummer: B12787361
CAS-Nummer: 26113-45-1
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: YLFDHOHZVPDNPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is a compound that combines two distinct chemical structures: 4-methylbenzenesulfonic acid and 3-(trifluoromethyl)benzenecarboximidamide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using concentrated sulfuric acid . The reaction is as follows:

C7H8+H2SO4C7H7SO3H+H2O\text{C}_7\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} C7​H8​+H2​SO4​→C7​H7​SO3​H+H2​O

For 3-(trifluoromethyl)benzenecarboximidamide, the synthesis can be achieved by reacting benzonitrile with trifluoromethylamine under specific conditions .

Industrial Production Methods

Industrial production of these compounds often involves large-scale sulfonation and amination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 4-methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl derivatives.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability . These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide is unique due to the combination of sulfonic acid, methyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications.

Eigenschaften

CAS-Nummer

26113-45-1

Molekularformel

C15H15F3N2O3S

Molekulargewicht

360.4 g/mol

IUPAC-Name

4-methylbenzenesulfonic acid;3-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2.C7H8O3S/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-4H,(H3,12,13);2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

YLFDHOHZVPDNPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)C(F)(F)F)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.